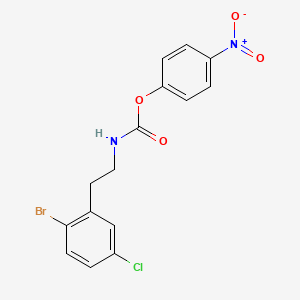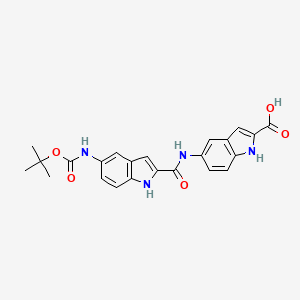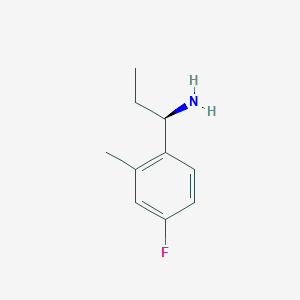![molecular formula C19H16N2O3S B13980953 (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole is a complex organic compound featuring a benzofuran ring, an oxadiazole ring, and an ethylsulfinyl phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole typically involves multi-step organic reactions. The process often begins with the preparation of the benzofuran core, followed by the introduction of the oxadiazole ring and the ethylsulfinyl phenyl group. Common reagents used in these reactions include halogenated benzofurans, hydrazides, and sulfoxides. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products
Major products formed from these reactions include sulfone derivatives, reduced oxadiazole compounds, and substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The benzofuran and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ethylsulfinyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar benzofuran cores.
Oxadiazole derivatives: Compounds with oxadiazole rings, such as certain antimicrobial agents.
Sulfoxide-containing compounds: Molecules with sulfoxide groups, like certain sulfoxide-based drugs
Uniqueness
(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C19H16N2O3S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[3-[4-[(S)-ethylsulfinyl]phenyl]-1-benzofuran-5-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H16N2O3S/c1-3-25(22)15-7-4-13(5-8-15)17-11-23-18-9-6-14(10-16(17)18)19-21-20-12(2)24-19/h4-11H,3H2,1-2H3/t25-/m0/s1 |
InChI-Schlüssel |
UIDBDVDOKGXDOB-VWLOTQADSA-N |
Isomerische SMILES |
CC[S@](=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C |
Kanonische SMILES |
CCS(=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


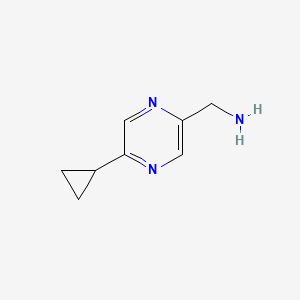
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
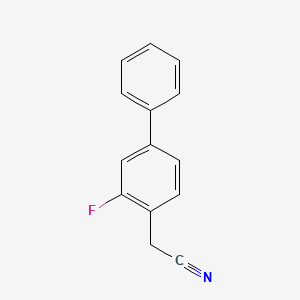
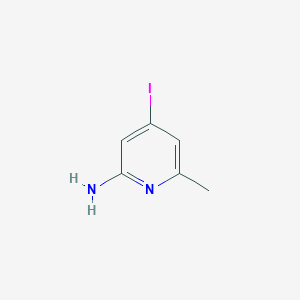
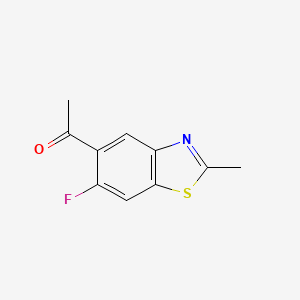
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

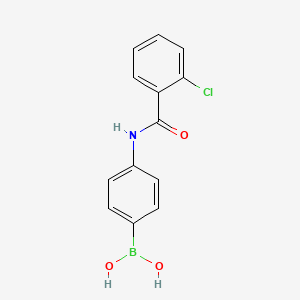
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

